PTH-histidine
Overview
Description
PTH-histidine is a variant of the parathyroid hormone (PTH), which is an important regulator of calcium and phosphate homeostasis and bone remodeling . It is metabolized into PTH fragments, which are measured to a different extent by PTH assays of different generations because of differences in fragments recognized and lack of assay standardization .
Synthesis Analysis
Parathyroid hormone (PTH) is a single-chain polypeptide composed of 84 amino acids . It is produced as a fusion protein undergoing post-translational processing involving the cleavage of the OmpA leader sequence, leaving the mature protein as a single-chain 84 amino-acids polypeptide (9.4 kDa) .
Molecular Structure Analysis
The molecular formula of PTH-histidine is C13H12N4OS, with a molecular weight of 272.33 .
Chemical Reactions Analysis
Recent studies have investigated the mechanism of oxidation of Met, Trp, and His residues in PTH . It was found that H2O2 and t-butyl hydroperoxide (t-BHP) primarily oxidized the two Met residues, while 2,20-azobis(2-amidinopropane) dihydrochloride (AAPH), and H2O2+Fe(II) oxidized Met and Trp residues .
Scientific Research Applications
Catalytic Mechanism in Enzymes
The enzyme peptidyl-tRNA hydrolase (Pth), essential in recycling tRNA from peptidyl-tRNA in E. coli, heavily relies on histidine at position 20 for its catalytic mechanism. Histidine plays a crucial role in the hydrolysis of peptidyl-tRNA by Pth, as demonstrated through mutagenesis and kinetic measurements (Goodall, Chen, & Page, 2004).
Role in Bone Disorders
A mutation in the parathyroid hormone-parathyroid hormone-related peptide (PTH-PTHrP) receptor, involving a change in a histidine residue, was identified in patients with Jansen-type metaphyseal chondrodysplasia. This mutation leads to constitutive receptor activation, explaining hypercalcemia and hypophosphatemia in this condition (Schipani, Kruse, & Jüppner, 1995).
Enhancing Agonist Activity
Histidine substitution in PTH(1-14) analogues, specifically at position 10, results in enhanced agonist activity in the presence of divalent zinc salts. This is significant in understanding the metal-mediated modulation of PTH action (Carter & Gardella, 2001).
Craniofacial Skeleton Applications
PTH, particularly its intermittent administration, has shown promise in craniofacial bone regeneration and healing in pre-clinical studies. This application in the craniofacial region is supported by years of investigation in murine models (Chan & McCauley, 2013).
Interaction with Bone Matrix Mineral Composition
PTH treatment does not compromise the bone matrix mineral composition or its maturation, as demonstrated by studies involving high-resolution synchrotron-based Fourier Transform Infrared Microspectroscopy. This is vital for understanding the role of PTH in bone health and disease (Vrahnas et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMZNRKVSFJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392939 | |
Record name | PTH-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
PTH-histidine | |
CAS RN |
5835-68-7 | |
Record name | PTH-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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